molecular formula C12H14N2O2 B11887464 Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B11887464
M. Wt: 218.25 g/mol
InChI Key: LTJITDUOSCFRHR-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate (CAS 101820-53-5) is a high-purity heterocyclic building block designed for advanced research applications. This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This scaffold is present in several marketed drugs, demonstrating significant pharmacological properties such as antitumor, antimicrobial, anti-inflammatory, and hypnotic effects . The molecular structure includes a methyl group at the 6-position and an ethyl acetate moiety, making it a versatile precursor for the synthesis of more complex, bioactive molecules and pharmaceutical intermediates . Its primary research value lies in its role as a key intermediate in the design and development of new therapeutic candidates. Researchers utilize this compound to explore structure-activity relationships, particularly through further functionalization at its reactive sites . The synthetic route to this compound and its derivatives can involve methods such as multicomponent condensation or Lewis acid-catalyzed reactions, which are areas of active methodological development . This product is intended for research purposes in laboratory settings only. It is strictly for in-vitro studies and is not classified as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-7-13-11-5-4-9(2)8-14(10)11/h4-5,7-8H,3,6H2,1-2H3

InChI Key

LTJITDUOSCFRHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the imidazo[1,2-a]pyridine core, significantly altering their physicochemical and biological properties.

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate 6-methyl C₁₃H₁₄N₂O₂ 248.28 N/A Discontinued; intermediate for drug synthesis
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate 6-bromo C₁₁H₁₀BrN₂O₂ 297.12 N/A Bromine enhances reactivity for cross-coupling; 95–98% purity
Ethyl 2-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (5c) 2-(4-fluorophenyl) C₁₇H₁₅FN₂O₂ 298.31 Liquid Fluorine increases electronegativity; viscous liquid
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (5j) 6-chloro, 2-(4-chlorophenyl) C₁₇H₁₅Cl₂N₂O₂ 350.22 116–117 Dual chloro groups enhance lipophilicity
Ethyl 2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetate 6-methyl, 2-(p-tolyl) C₁₉H₂₀N₂O₂ 308.37 N/A p-Tolyl group improves aromatic interactions; higher molecular weight

Commercial and Research Availability

  • 6-Bromo Analog : Widely available from suppliers (e.g., Combi-Blocks, Shanghai Changyan Chemical) at 95–98% purity .
  • p-Tolyl Derivative : Offered by academic vendors for research, though pricing is higher ($197–$399 per 250 mg–1 g) .

Biological Activity

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H14_{14}N2_{2}O2_{2} and a molecular weight of approximately 218.25 g/mol. The compound features an imidazo[1,2-a]pyridine core with unique substitutions that enhance its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the modulation of cell proliferation and apoptosis .
  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function .
  • Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral enzymes essential for their life cycle .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Antiviral Potentially inhibits replication of certain viruses.
Antitumor Exhibits cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatory Modulates inflammatory pathways, reducing cytokine production.
Analgesic Demonstrates pain-relief properties in animal models.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50_{50} values comparable to standard chemotherapeutics .
  • Antimicrobial Efficacy : In vitro assays revealed that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
  • Mechanistic Studies : Research into the compound’s mechanism revealed that it interacts with specific proteins involved in cell signaling pathways, suggesting potential applications in targeted therapies for cancer and infectious diseases .

Q & A

Basic Synthesis: What are the critical steps and reagents for synthesizing Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate?

Answer:
The synthesis typically involves multicomponent condensation reactions. A common method uses 2-aminopyridine derivatives as starting materials, reacted with arylglyoxals and Meldrum’s acid under controlled conditions (e.g., ethanol or dimethoxyethane at 80–100°C) to form the imidazo[1,2-a]pyridine core . Key steps include:

  • Cyclization : Formation of the heterocyclic ring via acid/base-catalyzed intramolecular condensation.
  • Esterification : Introduction of the ethyl acetate moiety using ethyl bromoacetate or similar reagents .
    Purification often employs silica gel column chromatography with solvent gradients (e.g., petroleum ether:ethyl acetate). Yield optimization focuses on solvent polarity, temperature, and catalyst selection (e.g., In(OTf)₃ or Cu(II)-ascorbate) .

Advanced Synthesis: How can reaction conditions be optimized for scalable and reproducible synthesis?

Answer:
Advanced optimization requires Design of Experiments (DOE) to evaluate variables like:

  • Catalyst loading : E.g., Cu(II)-ascorbate in aqueous micellar media improves atom economy and reduces waste .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Green alternatives like water-ethanol mixtures are explored .
  • In-line monitoring : Techniques like NMR or HPLC track intermediate formation (e.g., α-bromoketone intermediates) to prevent side reactions .
    For industrial scale-up, continuous flow reactors are recommended to maintain temperature/pressure control and improve yield consistency .

Structural Characterization: What analytical methods are essential for confirming the compound’s structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C6, acetate at C2). Key signals include δ 1.29 ppm (ethyl CH₃) and δ 4.23 ppm (ester CH₂) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 24.6–44.2° for imidazo-pyridine derivatives), critical for understanding π-π stacking in biological interactions .
  • HRMS/IR : Validates molecular weight (204.23 g/mol) and functional groups (e.g., ester C=O stretch at 1735 cm⁻¹) .

Biological Activity Evaluation: What in vitro models are suitable for assessing its pharmacological potential?

Answer:

  • Anticancer assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Imidazo[1,2-a]pyridines often target kinase pathways or DNA topoisomerases .
  • Anti-inflammatory screening : COX-2 inhibition assays (e.g., ELISA) evaluate selectivity over COX-1 .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Mechanism of Action: How can computational methods elucidate its target interactions?

Answer:

  • Molecular docking : Predict binding to enzymes like COX-2 or kinases using software (AutoDock Vina). Focus on hydrophobic interactions with the methyl group and hydrogen bonding with the acetate moiety .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., bromine substitution at C6 enhances electrophilicity) .
  • SAR studies : Compare derivatives (e.g., 6-bromo or 7-methyl analogs) to determine critical substituents for activity .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activities?

Answer:

  • Standardize assays : Variations in cell lines (e.g., HepG2 vs. HEK293) or incubation times may explain conflicting IC₅₀ values. Use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity verification : HPLC (≥98% purity) ensures activity is not skewed by impurities .
  • Meta-analysis : Cross-reference studies with similar substituents (e.g., 6-methyl vs. 6-bromo derivatives) to isolate structural contributors to activity .

Derivatization Strategies: What modifications enhance its pharmacokinetic properties?

Answer:

  • Ester hydrolysis : Convert the ethyl acetate to a carboxylic acid for improved solubility (e.g., using NaOH/EtOH) .
  • Halogenation : Introduce bromine at C6 via electrophilic substitution to increase binding affinity .
  • Heterocycle fusion : Attach oxadiazole or triazole rings to enhance metabolic stability .

Green Chemistry: How to improve the environmental profile of its synthesis?

Answer:

  • Aqueous micellar media : Replace organic solvents with water/Triton X-100 mixtures, reducing waste .
  • Catalyst recycling : Recover In(OTf)₃ or Cu(II)-ascorbate via filtration or extraction .
  • Microwave-assisted synthesis : Shorten reaction times and energy use (e.g., 30 minutes vs. 12 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.